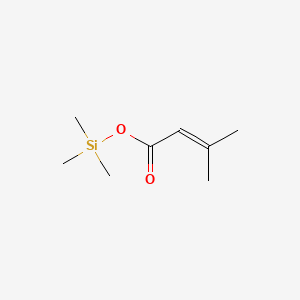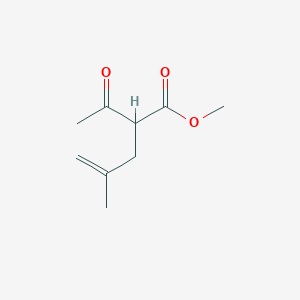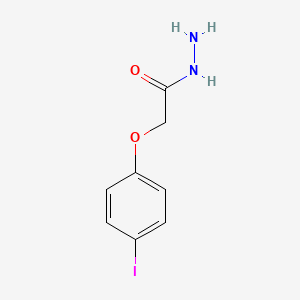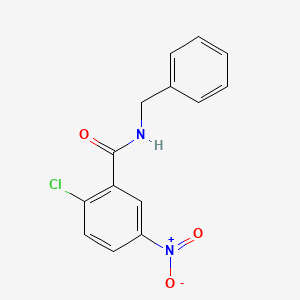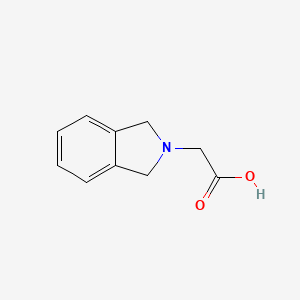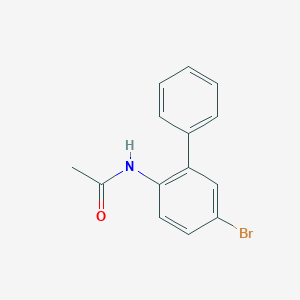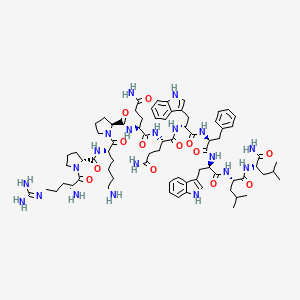
Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-
Overview
Description
Substance P is a neuropeptide that belongs to the tachykinin family. It is composed of 11 amino acids and is widely distributed in the central and peripheral nervous systems. Substance P plays a crucial role in various physiological processes, including pain perception, inflammation, and mood regulation.
Scientific Research Applications
1. Application in Thyroid Cancer Research
- Summary of the Application: Substance P and its receptor, Neurokinin-1 Receptor (NK-1R), have been found to play a significant role in the progression of thyroid cancer (TC). The binding of Substance P to NK-1R in neoplastic cells promotes cell growth, protects tumor cells from apoptosis, triggers invasion and metastasis, and stimulates endothelial cell proliferation for tumor angiogenesis .
- Methods of Application: The study involved the analysis of the overexpression of Substance P and NK-1R in all types of human TC (papillary, follicular, medullary, anaplastic), as well as metastatic lesions, compared to the normal thyroid gland .
- Results or Outcomes: The study found that TC cells synthesize and release Substance P, which exerts its multiple functions through autocrine, paracrine, intracrine, and neuroendocrine processes, including the regulation of tumor burden. Consequently, the secretion of Substance P from TC results in increased SP levels in plasma, which are significantly higher in TC patients compared to controls .
2. Application in General Cancer Research
- Summary of the Application: The Substance P/Neurokinin-1 Receptor (SP/NK-1R) system has been found to be involved in cancer development and has been associated with poor prognosis .
- Methods of Application: The study involved the analysis of the roles of Substance P in cancer development. It was found that Substance P promotes the mitogenesis/migration of tumor cells, exerts antiapoptotic action, increases the glycolytic rate (Warburg effect), stimulates the growth of blood vessels, and acts through autocrine, paracrine, and neuroendocrine mechanisms .
- Results or Outcomes: The study found that tumor cells overexpress NK-1R, which is involved in their viability. NK-1R antagonists promote apoptosis in tumor cells in a concentration-dependent manner, block the migration of cancer cells, prevent metastasis, and inhibit angiogenesis .
3. Application in Canine Medicine
- Summary of the Application: Substance P binds to the Neurokinin-1 (NK-1) receptors found in the emetic center of the CNS to induce emesis. Maropitant is a selective NK-1 receptor antagonist that inhibits the binding of Substance P to NK-1 receptors. It is commonly used for the prevention and treatment of vomiting in dogs .
- Methods of Application: A systematic literature review was performed to identify literature during the past 20 years (2001-2021) using databases, such as ScienceDirect, PubMed, Scopus, and Google Scholar .
- Results or Outcomes: Maropitant has demonstrated therapeutic efficacy in dogs for managing acute vomiting associated with pancreatitis, gastritis, and parvoviral enteritis. It can also prevent and treat chemotherapy-induced emesis and can delay the signs of nausea and adverse gastrointestinal effects .
4. Application in Human Pathology
- Summary of the Application: The Substance P/Neurokinin-1 Receptor (SP/NK-1R) system is involved in many human pathologies, including emotional behavior, stress, depression, anxiety, emesis, vomiting, migraine, alcohol addiction, seizures, neurodegeneration, pain, inflammation, hepatitis, hepatotoxicity, cholestasis, pruritus, myocarditis, bronchiolitis, abortus, bacteria and viral infection (e.g., HIV infection), and cancer .
- Methods of Application: The study involved the analysis of the roles of Substance P in human pathology. It was found that Substance P promotes the mitogenesis/migration of tumor cells, exerts antiapoptotic action, increases the glycolytic rate (Warburg effect), stimulates the growth of blood vessels, and acts through autocrine, paracrine, and neuroendocrine mechanisms .
- Results or Outcomes: The study found that tumor cells overexpress NK-1R, which is involved in their viability. NK-1R antagonists promote apoptosis in tumor cells in a concentration-dependent manner, block the migration of cancer cells, prevent metastasis, and inhibit angiogenesis .
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60-,61+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPCBHPQLCZCDV-QVBDNUAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H108N20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233656 | |
| Record name | Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1497.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- | |
CAS RN |
84676-91-5 | |
| Record name | Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084676915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



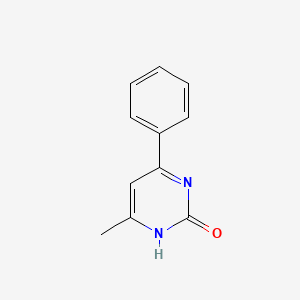
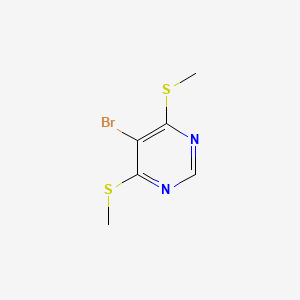
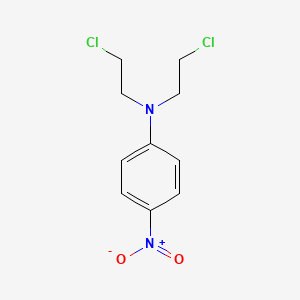
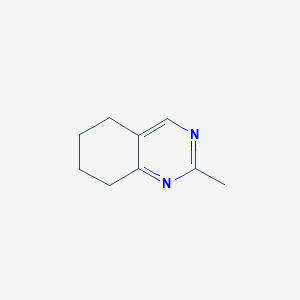
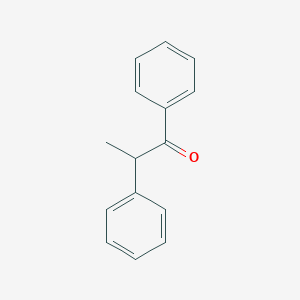
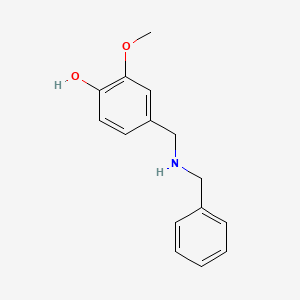
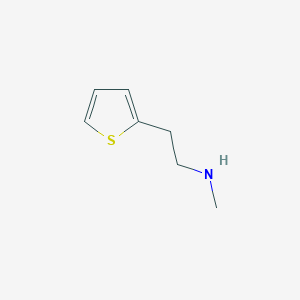
![Propane, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B1604579.png)
